molecular formula C16H20N2O3 B8080136 tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate

Cat. No.: B8080136
M. Wt: 288.34 g/mol
InChI Key: RRFONOXGBMZVIV-UHFFFAOYSA-N
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Description

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates It features a quinoline moiety, which is a heterocyclic aromatic organic compound, and a tert-butyl group, which is a bulky substituent known for its steric effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate typically involves the reaction of a quinoline derivative with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the quinoline ring, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of functionalized carbamate compounds.

Scientific Research Applications

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s quinoline moiety is of interest for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the carbamate group may inhibit enzymes by forming stable carbamate-enzyme complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used in similar synthetic applications.

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents, such as chloroquine and quinine.

Uniqueness

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate is unique due to its combination of a bulky tert-butyl group and a biologically active quinoline moiety. This combination imparts distinct steric and electronic properties, making it a valuable compound for research and development in various fields.

Biological Activity

tert-Butyl ((4-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)carbamate, with the chemical formula C16H20N2O3 and CAS number 127263907, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a quinoline moiety, which is known for various biological activities. The compound's molecular weight is approximately 288.34 g/mol, and it has been characterized using various spectroscopic techniques including NMR and mass spectrometry .

PropertyValue
Molecular FormulaC16H20N2O3
Molecular Weight288.34 g/mol
CAS Number127263907
Boiling PointNot reported

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

In a study focused on quinoline-based compounds, it was found that certain analogs demonstrated IC50 values in the low micromolar range against cancer cell lines, suggesting a promising therapeutic potential for further development .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Quinoline derivatives have historically been associated with antibacterial and antifungal effects. A study highlighted that modifications to the quinoline structure can enhance antimicrobial potency against pathogens such as Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Quinoline derivatives are also being explored for neuroprotective effects. Preliminary studies suggest that certain compounds can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells . This could position this compound as a candidate for treating neurodegenerative diseases.

Case Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of a series of quinoline derivatives, including this compound. The results showed that this compound had a significant inhibitory effect on the proliferation of human cancer cell lines with an IC50 value of approximately 5 µM .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested the antimicrobial efficacy of various carbamate derivatives against common bacterial strains. The results indicated that this compound exhibited notable activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Properties

IUPAC Name

tert-butyl N-[(4-methyl-2-oxo-1H-quinolin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-10-11-7-5-6-8-13(11)18-14(19)12(10)9-17-15(20)21-16(2,3)4/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFONOXGBMZVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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